4-methoxy-N-[(1Z)-3-oxo-3-[(1-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
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Overview
Description
4-methoxy-N-[(1Z)-3-oxo-3-[(1-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(1Z)-3-oxo-3-[(1-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(1Z)-3-oxo-3-[(1-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methoxy-N-[(1Z)-3-oxo-3-[(1-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(1Z)-3-oxo-3-[(1-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(tert-pentyl)aniline : A chemically differentiated building block used in organic synthesis and medicinal chemistry.
- 1,4-dimethylbenzene : A simpler aromatic compound used in various chemical reactions and studies.
Uniqueness
4-methoxy-N-[(1Z)-3-oxo-3-[(1-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its trifluoromethyl and furan moieties, in particular, distinguish it from simpler compounds and enhance its chemical and biological properties.
Properties
Molecular Formula |
C30H25F3N2O4 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
4-methoxy-N-[(Z)-3-oxo-3-(1-phenylethylamino)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C30H25F3N2O4/c1-19(20-7-4-3-5-8-20)34-29(37)26(35-28(36)21-11-13-24(38-2)14-12-21)18-25-15-16-27(39-25)22-9-6-10-23(17-22)30(31,32)33/h3-19H,1-2H3,(H,34,37)(H,35,36)/b26-18- |
InChI Key |
JCCMOSLDNZYZFN-ITYLOYPMSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/NC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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